

A Comparative Analysis of Sialin Orthologs: From Human Disease to Model Organisms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Sialin**

Cat. No.: **B1330336**

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Sialin, the Gatekeeper of Lysosomal Sialic Acid Efflux

Sialin, also known as SLC17A5, is a crucial lysosomal membrane transporter responsible for the efflux of free sialic acid from the lysosome into the cytoplasm.^[1] This process is the final step in the degradation of sialoglycoconjugates, such as glycoproteins and gangliosides. As a member of the Solute Carrier 17 (SLC17) family, **Sialin** functions as a proton-coupled symporter, utilizing the lysosomal proton gradient to drive the transport of negatively charged sugars.^{[2][3]}

Mutations in the SLC17A5 gene lead to a spectrum of autosomal recessive lysosomal storage disorders collectively known as free sialic acid storage diseases (FSASDs).^[1] These disorders range in severity from the milder Salla disease (SD), characterized by slowly progressive neurological symptoms, to the severe and often fatal infantile free sialic acid storage disease (ISSD).^[3] The accumulation of sialic acid within lysosomes disrupts cellular homeostasis, leading to the diverse and severe clinical manifestations of these diseases.^[1]

Beyond its canonical role in sialic acid transport, **Sialin** has also been identified as a multifunctional anion transporter with the ability to transport nitrate across the plasma

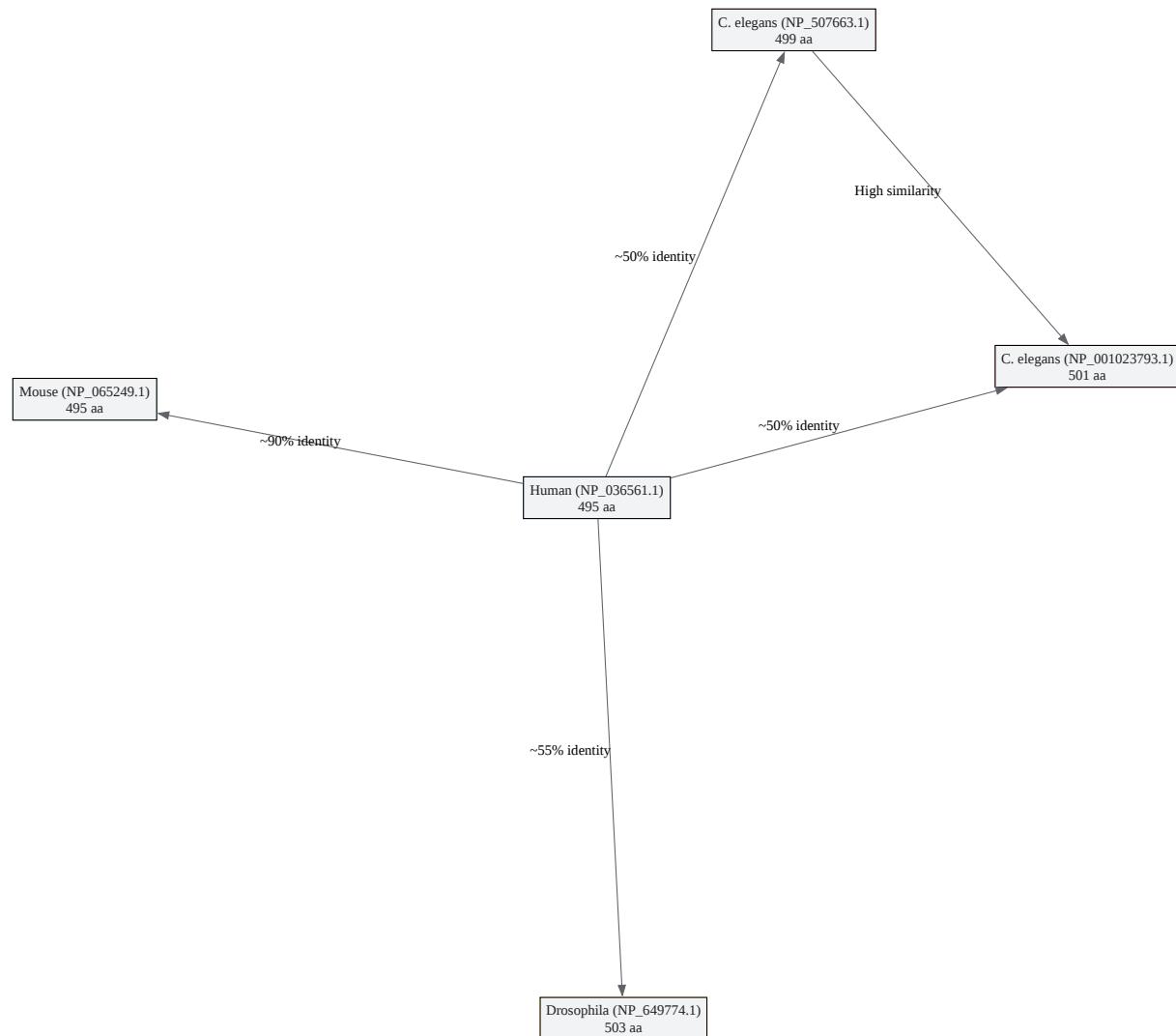
membrane and mediate the vesicular uptake of acidic amino acids like aspartate and glutamate.^[3] This multiplicity of function underscores the complex physiological roles of **Sialin** and highlights the importance of understanding its transport mechanisms.

This guide provides a comparative analysis of **Sialin** orthologs from key model organisms—*Mus musculus* (mouse), *Drosophila melanogaster* (fruit fly), and *Caenorhabditis elegans* (nematode)—in relation to human **Sialin**. By examining the evolutionary conservation, functional similarities, and experimental data from these orthologs, we aim to provide researchers with a comprehensive resource to facilitate further investigation into **Sialin** function, its role in disease pathogenesis, and the development of potential therapeutic strategies.

Comparative Analysis of Sialin Orthologs

A comparative approach utilizing model organisms is invaluable for dissecting the complexities of human genetic disorders. The study of **Sialin** orthologs allows for in-depth investigations into gene function, disease mechanisms, and the testing of therapeutic interventions in a controlled biological context.

Ortholog Identification


The orthologs of human **Sialin** (SLC17A5) in the selected model organisms were identified through database searches in NCBI and Ensembl.^{[4][5]}

Organism	Gene Symbol	NCBI Gene ID	Ensembl Gene ID	Protein ID (Representative)
Homo sapiens	SLC17A5	26503	ENSG00000119899	NP_036561.1
Mus musculus	Slc17a5	20516	ENSMUSG0000030248	NP_065249.1
Drosophila melanogaster	CG7931	3772278	FBgn0037190	NP_649774.1
Caenorhabditis elegans	slc-17.2	180181	WBGene00012726	NP_507663.1
Caenorhabditis elegans	slc-17.1	180182	WBGene00012725	NP_001023793.1

Note: *C. elegans* possesses two closely related orthologs, *slc-17.1* and *slc-17.2*.^[6]

Sequence and Structural Comparison

A multiple sequence alignment of the **Sialin** orthologs reveals a high degree of conservation, particularly in the transmembrane domains and key functional residues.

[Click to download full resolution via product page](#)

Figure 1. Protein sequence identity of **Sialin** orthologs relative to human **Sialin**.

The high sequence identity between human and mouse **Sialin** (~90%) suggests a largely conserved function. The conservation extends to the invertebrate orthologs, with approximately 50-55% identity, indicating that the core transport mechanism is likely preserved throughout evolution. Key residues identified as critical for human **Sialin** function, such as those involved in substrate binding and proton coupling, are highly conserved across all examined orthologs. [7][8] This structural conservation provides a strong basis for using these model organisms to study fundamental aspects of **Sialin** biology.

Functional Comparisons and In Vivo Models

While sequence homology suggests conserved function, experimental validation is crucial. The available data on the functional characteristics of **Sialin** orthologs varies significantly across species.

***Mus musculus* (Mouse)**

The mouse model provides the most comprehensive in vivo platform for studying **Sialin** function and dysfunction. **Sialin**-deficient mice (*Slc17a5* knockout) have been generated and extensively characterized.[6][9]

Phenotypic Comparison: Human FSASDs vs. *Slc17a5* Knockout Mice

Phenotype	Human FSASDs (ISSD)	<i>Slc17a5</i> Knockout Mouse
Lysosomal Storage	Accumulation of free sialic acid in lysosomes	Prominent lysosomal vacuolization and sialic acid accumulation
Neurological	Severe psychomotor retardation, hypotonia, seizures	Poor coordination, seizures, reduced CNS myelination
Growth	Failure to thrive	Smaller size, failure to thrive
Lifespan	Significantly reduced	Premature death

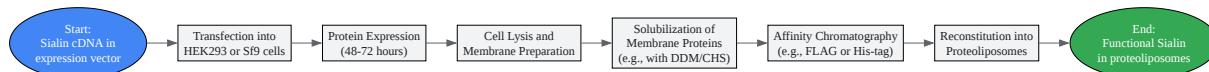
The striking similarities between the clinical presentation of ISSD in humans and the phenotype of the *Slc17a5* knockout mouse validate it as a high-fidelity model for studying the severe end

of the FSASD spectrum.[6][10] These mice have been instrumental in demonstrating the critical role of **Sialin** in central nervous system myelination.[6]

Drosophila melanogaster (Fruit Fly) and Caenorhabditis elegans (Nematode)

Direct functional characterization of the **Sialin** orthologs in *Drosophila* (CG7931) and *C. elegans* (slc-17.1 and slc-17.2) is currently limited. However, their sequence conservation and membership in the SLC17 family strongly suggest a role in anion transport.[2]

The SLC17 family is well-represented in these organisms, with members involved in the transport of various substrates, including glutamate.[4][5] Given the dual function of human **Sialin** in transporting both sialic acid and amino acids, it is plausible that the invertebrate orthologs also possess a conserved transport mechanism for acidic substrates.


Further research, including gene knockout or knockdown studies coupled with functional transport assays, is necessary to elucidate the specific substrates and physiological roles of **Sialin** orthologs in these powerful genetic models. The generation of such data would be invaluable for high-throughput screening of potential therapeutic compounds and for dissecting the fundamental cellular processes affected by **Sialin** dysfunction.

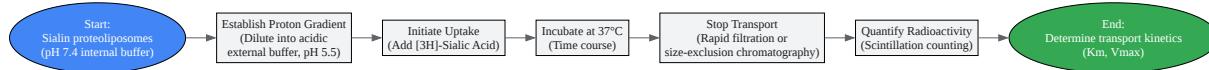
Experimental Protocols

To facilitate further research into **Sialin** and its orthologs, we provide detailed protocols for key experimental workflows.

Heterologous Expression and Purification of Sialin

This protocol describes the overexpression of **Sialin** in a suitable cell line (e.g., HEK293 or insect cells) and its subsequent purification for *in vitro* studies.

[Click to download full resolution via product page](#)


Figure 2. Workflow for heterologous expression and purification of **Sialin**.

Step-by-Step Methodology:

- Vector Construction: Clone the full-length cDNA of the **Sialin** ortholog of interest into a suitable expression vector containing an affinity tag (e.g., FLAG, His).
- Cell Culture and Transfection: Culture HEK293 cells (for mammalian expression) or Sf9 insect cells (for baculovirus expression) to the appropriate density. Transfect the cells with the **Sialin** expression vector using a suitable method (e.g., lipid-based transfection, viral transduction).
- Protein Expression: Allow for protein expression for 48-72 hours post-transfection.
- Cell Harvest and Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by sonication or dounce homogenization followed by ultracentrifugation.
- Solubilization: Solubilize the membrane proteins using a mild detergent such as n-dodecyl- β -D-maltoside (DDM) supplemented with cholestryl hemisuccinate (CHS).
- Affinity Purification: Purify the tagged **Sialin** protein using affinity chromatography (e.g., anti-FLAG M2 affinity gel or Ni-NTA resin).
- Elution: Elute the purified protein from the affinity resin.
- Reconstitution into Proteoliposomes: Reconstitute the purified **Sialin** into artificial lipid vesicles (proteoliposomes) for functional assays.

Sialic Acid Transport Assay in Proteoliposomes

This assay directly measures the transport activity of reconstituted **Sialin** by monitoring the uptake of radiolabeled sialic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medlineplus.gov [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SLC17A6/7/8 Vesicular Glutamate Transporter Homologs in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC17A6/7/8 Vesicular Glutamate Transporter Homologs in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue-specific knockout in Drosophila neuromuscular system reveals ESCRT's role in formation of synapse-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliancegenome.org [alliancegenome.org]
- 9. A functional study of all 40 *Caenorhabditis elegans* insulin-like peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of an eye enhancer of the *Drosophila* eyes absent gene: differential regulation by eye specification genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sialin Orthologs: From Human Disease to Model Organisms]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330336#comparative-analysis-of-sialin-orthologs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com